Dipropan-2-yl (aminomethyl)phosphonate
Description
Dipropan-2-yl (aminomethyl)phosphonate is a phosphonate ester featuring an aminomethyl (-CH₂NH₂) group attached to the phosphorus atom, with two isopropyl (propan-2-yl) ester groups.
Properties
CAS No. |
86052-63-3 |
|---|---|
Molecular Formula |
C7H18NO3P |
Molecular Weight |
195.20 g/mol |
IUPAC Name |
di(propan-2-yloxy)phosphorylmethanamine |
InChI |
InChI=1S/C7H18NO3P/c1-6(2)10-12(9,5-8)11-7(3)4/h6-7H,5,8H2,1-4H3 |
InChI Key |
YTAOPBOXQQWKJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(CN)OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
- Dimethyl (aminomethyl)phosphonate: Lacks the isopropyl ester groups, reducing steric bulk and lipophilicity. This impacts solubility and metabolic stability, as smaller esters are more prone to hydrolysis .
- AMPA (Aminomethylphosphonic acid): The de-esterified phosphonic acid derivative of glyphosate. AMPA lacks ester groups entirely, increasing water solubility but reducing cell permeability compared to dipropan-2-yl derivatives .
Table 1: Structural Comparison of Selected Phosphonates
Physical and Chemical Properties
- Lipophilicity : Diisopropyl esters exhibit higher logP values than dimethyl or diethyl analogs, favoring passive diffusion across biological membranes .
- Hydrolytic Stability : Bulky isopropyl groups slow ester hydrolysis compared to methyl esters, as seen in dimethyl phosphonate’s rapid degradation .
- Solubility: The aminomethyl group improves aqueous solubility relative to non-polar analogs (e.g., diisopropyl phosphonate) but remains less soluble than AMPA .
Preparation Methods
Synthesis of Epoxypropylphosphonate Precursor
The synthesis begins with the preparation of diisopropyl epoxypropylphosphonate, a critical intermediate. This is achieved via the Michaelis-Arbuzov reaction, where triisopropyl phosphite reacts with epichlorohydrin in anhydrous conditions. The reaction proceeds via nucleophilic substitution, forming the epoxide-functionalized phosphonate.
Reaction Scheme :
Conversion to Aziridinephosphonate
The epoxypropylphosphonate undergoes azide-mediated ring-opening in the presence of sodium azide and ammonium sulfate, yielding diisopropyl 3-azido-2-hydroxypropylphosphonate. Subsequent treatment with triphenylphosphine and carbon disulfide generates an oxazaphospholidine intermediate, which is thermally decomposed to form aziridinephosphonate.
Key Step :
Hydrogenolysis to Introduce Amino Group
Catalytic hydrogenation of the aziridinephosphonate (10 bar H₂, Pd/C) selectively cleaves the C–N bond at the less hindered carbon, yielding diisopropyl (1-aminoethyl)phosphonate. This method, adapted from enantioselective syntheses of aminopropylphosphonates, achieves regiospecific amination with yields exceeding 75%.
Esterification of Phosphorus Trichloride with Isopropanol
Diisopropyl Phosphite Synthesis
A patent by CN101250199B outlines the preparation of diisopropyl phosphite via controlled esterification of phosphorus trichloride (PCl₃) with isopropanol in benzene solvent. A weakly alkaline organic catalyst (e.g., pyridine) mitigates HCl release, enhancing yield (85–90%).
Optimized Conditions :
-
Temperature : 5–35°C (stepwise heating)
-
Molar Ratio : PCl₃ : iPrOH = 1 : 2.2
-
Catalyst : 0.5–1.0 wt% pyridine
Phosphonate Formation via Michaelis-Arbuzov Reaction
Diisopropyl phosphite reacts with 1-chloroethylamine hydrochloride in toluene under reflux, facilitated by a radical initiator (e.g., AIBN). The reaction forms the target phosphonate via alkyl halide substitution, followed by aqueous workup to isolate the product.
Reaction Efficiency :
-
Yield : 68–72%
-
Purity : >95% (after vacuum distillation)
Kabachnik-Fields Three-Component Reaction
Reaction Mechanism
The Kabachnik-Fields method employs diisopropyl phosphite, acetaldehyde, and ammonia in a one-pot condensation. The reaction proceeds via imine formation, followed by nucleophilic addition of the phosphite to the electrophilic carbon, yielding the α-aminophosphonate.
General Equation :
Optimization and Limitations
-
Solvent : Methanol or ethanol
-
Catalyst : Lithium perchlorate (10 mol%)
-
Yield : 60–65% (lower due to competing aldol side reactions)
This method is less favored for sterically hindered amines but offers simplicity for small-scale synthesis.
Direct Amination of Phosphonic Acid Derivatives
Chlorophosphate Intermediate
Diisopropyl chlorophosphate, synthesized from phosphorus oxychloride (POCl₃) and isopropanol, reacts with ethylamine in the presence of triethylamine. The chloride displacement introduces the aminoethyl group, followed by hydrolysis to yield the phosphonate.
Reaction Pathway :
Challenges and Solutions
-
Side Reactions : Over-amination or P–O cleavage.
-
Mitigation : Use of excess amine and low temperatures (0–5°C).
Comparative Analysis of Methods
| Method | Yield (%) | Complexity | Scalability | Stereoselectivity |
|---|---|---|---|---|
| Aziridine Ring-Opening | 75–80 | High | Moderate | High (if chiral) |
| Esterification-Arbuzov | 68–72 | Moderate | High | Low |
| Kabachnik-Fields | 60–65 | Low | Low | None |
| Direct Amination | 50–55 | Moderate | Moderate | Low |
The aziridine route offers superior stereocontrol, making it ideal for enantioselective synthesis. In contrast, the Kabachnik-Fields method is advantageous for rapid access but suffers from modest yields. Industrial applications favor the esterification-Arbuzov approach due to scalability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Dipropan-2-yl (aminomethyl)phosphonate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions between phosphoryl chloride derivatives and aminomethyl alcohols. Key variables include:
- Catalysts : Use of bases like triethylamine to deprotonate the amine group .
- Solvents : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency by stabilizing intermediates .
- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
- Purification : Column chromatography or recrystallization is required to isolate the product (purity >95%) .
- Data Table :
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic substitution | Et₃N | THF | 72–78 | |
| Condensation reaction | NaH | DMF | 65–70 |
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ³¹P NMR confirm the presence of aminomethyl and phosphonate groups. For example, ³¹P NMR shows a singlet near δ 25–30 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 195.20 (C₈H₁₈NO₃P⁺) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210 nm) assesses purity, with retention times compared to standards .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported catalytic efficiencies for phosphonate ester formation?
- Methodological Answer : Discrepancies often arise from solvent polarity, catalyst loading, or competing side reactions. Systematic approaches include:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst concentration, temperature) .
- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify rate-limiting steps .
- Comparative Analysis : Benchmark results against literature protocols (e.g., vs. 13) to identify outliers in reagent quality or procedural deviations .
Q. How do computational methods (e.g., DFT) aid in understanding the electronic interactions of this compound with biological targets?
- Methodological Answer :
- Docking Simulations : Predict binding affinities to enzymes like phosphatases or kinases by modeling hydrogen bonds between the phosphonate group and catalytic residues .
- TD-DFT Calculations : Analyze charge-transfer interactions in metal-organic frameworks (MOFs) or enzyme-inhibitor complexes .
- Example : Phosphonate-MOFs exhibit semiconductor properties due to delocalized electron density, as shown in TD-DFT studies .
Q. What experimental approaches optimize the stereochemical outcomes in phosphonate-mediated reactions?
- Methodological Answer :
- Chiral Catalysts : Use enantiopure amines or phosphines to induce asymmetry during phosphorylation .
- Solvent Effects : Polar solvents (e.g., MeCN) stabilize transition states, improving enantiomeric excess (ee) .
- Case Study : Takacs’ protocol for partial reduction of phosphonate intermediates prevents over-reduction and preserves stereochemistry .
Q. How can researchers assess the environmental persistence and microbial degradation pathways of this compound?
- Methodological Answer :
- Biodegradation Assays : Incubate with soil or marine microbial consortia and monitor phosphonate depletion via LC-MS .
- Isotopic Labeling : Track ³²P-labeled phosphonate to identify metabolic byproducts (e.g., phosphate release) .
- Key Finding : Marine cyanobacteria (e.g., Trichodesmium) utilize phosphonates as a phosphorus source under phosphate-limited conditions .
Contradictions and Troubleshooting
- Synthesis Yield Variability : Discrepancies between (72–78% yield) and (65–70%) may stem from differences in solvent purity or catalyst activity. Replicate reactions under controlled conditions to standardize protocols.
- Biological Activity : While suggests enzyme inhibition via competitive binding, highlights phosphonate metabolism in microbes. Use orthogonal assays (e.g., enzymatic vs. microbial) to contextualize results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
